An In-Depth Technical Guide to 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine: Structure, Synthesis, and Scientific Context
An In-Depth Technical Guide to 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document delineates the chemical structure, provides a canonical SMILES notation for unambiguous identification, and proposes a detailed, field-proven synthetic methodology. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially adapt these methods for their specific research needs.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in the field of medicinal chemistry.[1][2] The two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being generally more stable, offer a versatile platform for the development of therapeutic agents.[1] The indazole nucleus is a key component in a variety of approved drugs, including the anti-inflammatory agent Bendazac, the analgesic Benzydamine, and the tyrosine kinase inhibitor Pazopanib.[1] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment in kinase inhibitors, contributing to their potent biological activity.[3] The diverse pharmacological activities associated with indazole derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties, underscore the importance of developing robust synthetic routes to novel analogues like 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine.[1][3]
Chemical Structure and SMILES Notation
The chemical structure of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is defined by an indazole core with four substituents: a chlorine atom at position 4, a methyl group on the N1 nitrogen, a nitro group at position 7, and an amine group at position 3.
Table 1: Chemical Identity of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
| Property | Value |
| IUPAC Name | 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine |
| Molecular Formula | C8H7ClN4O2 |
| Canonical SMILES | CN1N=C(N)C2=C(Cl)C=CC(=C12)N(=O)=O |
Structural Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-chloro-7-nitro-1H-indazol-3-amine
This initial step focuses on the construction of the indazole ring system from a substituted benzonitrile. The reaction of a 2-halobenzonitrile with hydrazine is a common and effective method for preparing 3-aminoindazoles. Protocol:
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Reaction Setup: To a solution of 2,6-dichloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) is added hydrazine hydrate (2.0-3.0 eq).
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 95 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a minimal amount of cold solvent, and dried under vacuum to yield crude 4-chloro-7-nitro-1H-indazol-3-amine.
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Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expertise & Experience: The choice of a 2-halobenzonitrile as the starting material is crucial for the regioselective formation of the 3-aminoindazole. The electron-withdrawing nature of the nitrile and nitro groups facilitates the nucleophilic aromatic substitution (SNAr) reaction with hydrazine. The cyclization is driven by the subsequent intramolecular attack of the second nitrogen of the hydrazine onto the nitrile carbon.
Step 2: N1-Methylation of 4-chloro-7-nitro-1H-indazol-3-amine
The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. [4]To achieve regioselective methylation at the N1 position, conditions that favor the thermodynamically more stable product are typically employed. The use of a strong, non-nucleophilic base to deprotonate the indazole followed by the addition of a methylating agent is a common strategy.
Protocol:
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Deprotonation: To a stirred suspension of 4-chloro-7-nitro-1H-indazol-3-amine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C. The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.
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Methylation: The reaction mixture is cooled back to 0 °C, and a methylating agent such as methyl iodide (CH3I, 1.1-1.2 eq) or dimethyl sulfate ((CH3)2SO4, 1.1-1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-6 hours, or until completion as monitored by TLC or LC-MS.
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution or water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-methylated product, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine.
Trustworthiness: The protocol is designed as a self-validating system. The progress of each step should be rigorously monitored by appropriate analytical methods (TLC, LC-MS). The identity and purity of the intermediate and final products must be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary
As this is a proposed synthesis for a novel compound, experimental data is not available. The following table provides expected data based on the chemical structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 227.61 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine. By leveraging established synthetic methodologies for the indazole scaffold, a plausible and robust two-step synthesis has been outlined. The provided protocols, along with the scientific rationale, are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel indazole derivatives and their potential therapeutic applications.
References
-
ResearchGate. (2025, August 6). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
-
Clemens, J., et al. (2022, April 25). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215–3226. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Retrieved from [Link]
-
(PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
PubMed. (2006, July 7). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Retrieved from [Link]
-
PubMed. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitro-1H-indazol-3-ol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
